molecular formula C21H18ClN5O B4521927 3-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B4521927
M. Wt: 391.9 g/mol
InChI Key: HJNKLHBNXXEMHJ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a phenyl group, at position 3 with a 4-chlorophenyl moiety, and at position 5 with a carboxamide linker to a 2-(1H-imidazol-4-yl)ethyl chain. The imidazole group may enhance interactions with biological targets, such as enzymes or receptors, while the chlorophenyl and phenyl groups contribute to hydrophobic binding.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O/c22-16-8-6-15(7-9-16)19-12-20(27(26-19)18-4-2-1-3-5-18)21(28)24-11-10-17-13-23-14-25-17/h1-9,12-14H,10-11H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNKLHBNXXEMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Core Structure Key Substituents Biological Target Potency (IC50/EC50) Pharmacokinetic Highlights Reference ID
Target Compound : 3-(4-Cl-Ph)-N-[2-(Imidazol-4-yl)ethyl]-1-Ph-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide 4-Cl-Ph (pos.3), Ph (pos.1), imidazole-ethyl (carboxamide) Not explicitly stated N/A Likely influenced by imidazole solubility
Razaxaban (DPC 906) : 1-(3'-Aminobenzisoxazol-5'-yl)-3-CF3-N-[2-F-4-[(2'-Me2NCH2)Imidazol-1-yl]Ph] Pyrazole-5-carboxamide CF3 (pos.3), benzisoxazole (pos.1), dimethylaminomethyl-imidazole (P4) Factor Xa <10 nM (FXa) High oral bioavailability, low protein binding
CB1 Antagonist : 5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me-N-(3-pyridylmethyl) Pyrazole-3-carboxamide 4-Cl-Ph (pos.5), 2,4-diCl-Ph (pos.1), pyridylmethyl (carboxamide) Cannabinoid CB1 Receptor 0.139 nM Crystallographically characterized
N-[4-(1H-Imidazol-1-yl)-2-F-Ph]-3-CF3-1H-pyrazole-5-carboxamide Pyrazole-5-carboxamide CF3 (pos.3), 4-imidazolyl-2-F-Ph (carboxamide) Factor Xa Not reported Designed for improved permeability

Key Insights from Structural Modifications

Pyrazole Core and Substitution Patterns: The position of the carboxamide group (C3 vs. C5) significantly impacts target selectivity. For example, razaxaban (C5-carboxamide) targets Factor Xa , whereas the CB1 antagonist (C3-carboxamide) shows nanomolar affinity for cannabinoid receptors . Chlorophenyl Groups: The 4-chlorophenyl moiety in the target compound and CB1 antagonist enhances hydrophobic interactions, critical for receptor binding. However, the CB1 antagonist’s additional 2,4-dichlorophenyl group may improve steric complementarity .

Imidazole vs. Heterocyclic Replacements: The target compound’s 2-(imidazol-4-yl)ethyl chain may mimic histamine-like interactions observed in H4 receptor agonists (e.g., ’s benzimidazole derivatives) . In razaxaban, a dimethylaminomethyl-imidazole group at the P4 position enhances permeability and reduces plasma protein binding, suggesting similar benefits for the target compound’s imidazole-ethyl chain .

Trifluoromethyl (CF3) Effects: CF3 groups (e.g., in razaxaban and ’s compound) improve metabolic stability and electronegativity, which may explain their superior enzyme inhibition compared to non-CF3 analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-1H-pyrazole-5-carboxamide

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